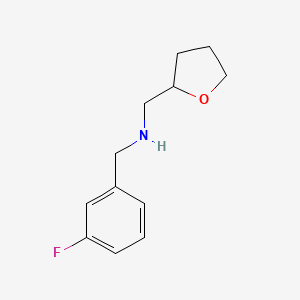
(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is a chemical compound with the molecular formula C12H16FNO . It’s used for proteomics research .
Molecular Structure Analysis
The molecular weight of “(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is 209.26 . The hydrobromide form of this compound has a molecular weight of 290.17 .
Scientific Research Applications
Enantioselective Synthesis : A study by Demir et al. (2003) describes the enantioselective synthesis of furan-2-yl amines, where the key step is the reduction of O-benzyl furan-2-yl ketone oximes to chiral amines. This process is relevant for the synthesis of compounds similar to "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Demir et al., 2003).
Synthesis of Fluorinated Heterocycles : Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, using Selectfluor. This method can be applied for synthesizing fluorinated heterocycles containing structures similar to "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Parmar & Rueping, 2014).
Fluorogenic Reagents for Chromosome Analysis : Cuéllar et al. (1991) explored the use of Fluram, a fluorogenic reagent, for the differentiation of chromosome regions. Compounds like "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" could potentially serve as fluorogenic reagents in similar contexts (Cuéllar et al., 1991).
Catalysis and Organic Synthesis : A study by Yan, Feringa, and Barta (2016) on the catalysis of benzylamines using an iron complex is relevant. Their methodology could be applicable to the synthesis of benzylamine derivatives like "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Yan, Feringa & Barta, 2016).
Synthesis of Fluorine-Containing Compounds : Ramarao et al. (2004) discuss the synthesis of fluoro-substituted compounds using microwave-induced tandem intramolecular reactions. Their methodology could be adapted for synthesizing fluoro-benzyl compounds similar to "(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Ramarao et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12,14H,2,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGSARSDWZUDQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196438 |
Source


|
| Record name | 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
510723-79-2 |
Source


|
| Record name | 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanamine, N-[(3-fluorophenyl)methyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
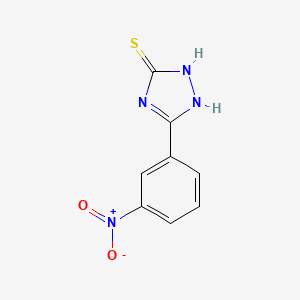
![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
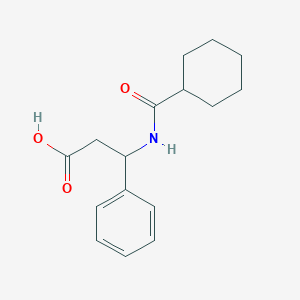
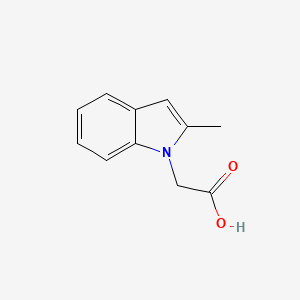
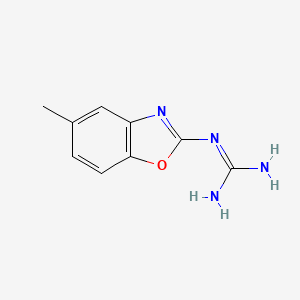
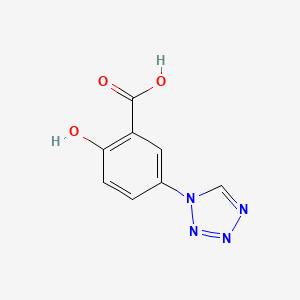



![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)

